BHQ-O-5HT
Description
Properties
CAS No. |
1417436-52-2 |
|---|---|
Molecular Formula |
C20H18BrN3O2 |
Molecular Weight |
412.28 |
IUPAC Name |
2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]methyl]-8-bromo-7-quinolinol |
InChI |
InChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2 |
InChI Key |
CCXVAJCOBSSSOW-UHFFFAOYSA-N |
SMILES |
OC1=CC=C2C=CC(COC3=CC4=C(NC=C4CCN)C=C3)=NC2=C1Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BHQ-O-5HT; BHQ O 5HT; BHQO5HT; |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Neuroscience Research
- Serotonergic Signaling Studies : BHQ-O-5HT is primarily used to investigate the role of serotonin in neural activity and synaptic transmission. For example, studies have shown that photolysis of this compound can modulate neuronal excitability and influence firing rates in cultured neurons and animal models such as zebrafish and Xenopus laevis .
- Embryonic Development : Research has utilized this compound to explore the role of serotonin in left-right asymmetry during vertebrate embryogenesis. This application highlights the compound's utility in developmental biology .
-
Pharmacological Applications
- Drug Interaction Studies : this compound serves as a valuable tool for studying interactions between serotonin and various receptors, including 5-HT1A and 5-HT2A receptors. These studies are crucial for understanding the pharmacodynamics of serotonergic drugs and their therapeutic implications .
- Pain Modulation Research : The compound has been investigated for its potential effects on pain pathways, providing insights into how serotonergic signaling can influence pain perception and treatment strategies for pain management .
- Analytical Chemistry
- Study on Serotonin's Role in Neural Activity
- Investigation of Left/Right Asymmetry
- Electrophysiological Characterization
Comparison with Similar Compounds
Key Properties:
- Stability in Darkness: BHQ-O-5HT exhibits a dark hydrolysis half-life ($ \tau_{\text{dark}} $) of ~120 hours in physiological buffers (pH 7.2), ensuring minimal spontaneous 5-HT release under non-illuminated conditions .
- High Quantum Efficiency : The 1-photon quantum efficiency ($ Q_u $) at 365 nm is 0.12 , significantly higher than traditional caged serotonins like CNB- or NPE-protected 5-HT .
- Rapid Release Kinetics: Photolysis occurs on nanosecond timescales, faster than 5-HT diffusion rates and receptor activation (e.g., 5-HT3 receptor opening within 1–2 ms) .
- Low Toxicity: In Xenopus embryos and zebrafish larvae, this compound shows minimal toxicity (<12% mortality) even at high concentrations (1 mM) .
Comparison with Similar Compounds
This compound is compared to structurally and functionally analogous caged serotonins, including BHQ-N-5HT , CNB-5HT , NPE-5HT , and [Ru(bpy)₂(5HT)₂]²⁺ (Table 1).
Table 1: Key Parameters of Caged Serotonins
| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | $ Q_u $ (1PE) | δu (GM, 2PE) | Release Kinetics | Dark Stability ($ \tau_{\text{dark}} $) |
|---|---|---|---|---|---|---|
| This compound | 368 | 8,200 | 0.12 | 28 | ~1 ns | 120 h |
| BHQ-N-5HT | 355 | 7,800 | 0.09 | 18 | ~6–7 ms | 96 h |
| CNB-5HT | 270 | 1,500 | 0.04 | ≤0.04 | ~10 ms | 48 h |
| NPE-5HT | 272 | 1,200 | 0.03 | ≤0.04 | ~100 ms | 24 h |
| [Ru(bpy)₂(5HT)₂]²⁺ | 450 | 12,000 | 0.08 | 0.01–0.14 | ~1 μs | 72 h |
Critical Differentiators:
Spectral Compatibility :
- This compound’s λmax (368 nm) avoids UV-induced cellular damage, unlike CNB-5HT and NPE-5HT, which require <300 nm light .
- Its 2PE cross-section (δu = 28 GM) is 700-fold higher than CNB/NPE-5HT, enabling deep-tissue uncaging .
Release Kinetics: this compound releases 5-HT in nanoseconds, outpacing BHQ-N-5HT’s carbamate intermediate decomposition (6–7 ms) and matching fast receptor dynamics . CNB- and NPE-protected serotonins exhibit millisecond-scale release, limiting utility in rapid signaling studies .
Biological Efficacy: this compound induces LR defects in Xenopus embryos only when uncaged intracellularly (via injection), unlike BHQ-N-5HT, which fails to penetrate cell membranes . [Ru(bpy)₂(5HT)₂]²⁺ requires visible light (450 nm) but has lower δu, restricting 2PE applications .
Toxicity and Stability :
- This compound’s low toxicity (<12% mortality) and prolonged dark stability outperform CNB- and NPE-5HT, which show higher baseline hydrolysis .
Research Findings and Limitations
- Advantages :
- Limitations: Poor membrane permeability necessitates microinjection for intracellular studies . BHQ-N-5HT’s slower release kinetics limit its use in ionotropic receptor studies .
Preparation Methods
Protection of the Hydroxyquinoline Core
The BHQ precursor, MOM-protected BHQ-OH (8a ), is synthesized via published protocols. Methoxymethyl (MOM) protection safeguards the hydroxyl group during subsequent reactions. Activation of the hydroxyl group is achieved using methanesulfonyl chloride, yielding mesylate 9a in high yield (85–90%). This intermediate serves as the electrophilic center for nucleophilic displacement by serotonin.
Nucleophilic Displacement with Serotonin
Serotonin’s primary amine is selectively reacted with mesylate 9a in acetone under basic conditions (cesium carbonate). This step forms the protected this compound conjugate (10a ), with the MOM group retaining stability. The reaction proceeds at room temperature over 12–24 hours, achieving >70% yield after purification via flash chromatography.
Global Deprotection
Final deprotection of the MOM group is performed using trimethylsilyl chloride (TMSCl) in methanol. This acid-catalyzed cleavage yields this compound (1a ) as an orange solid, purified via reverse-phase HPLC (>95% purity). The hydrogen bromide salt form enhances stability for storage and handling.
Chemical Characterization and Analytical Data
This compound is characterized by its molecular formula, spectral properties, and stability under varying conditions.
Molecular and Structural Properties
Stability and Solubility
Photochemical Activation Profile
This compound exhibits rapid, light-dependent serotonin release, characterized by its quantum efficiency and two-photon sensitivity.
One-Photon Excitation (1PE)
Two-Photon Excitation (2PE)
| Photochemical Property | 1PE (368 nm) | 2PE (740 nm) |
|---|---|---|
| Quantum Efficiency (Qᵤ) | 0.40 | — |
| Uncaging Cross-Section (δᵤ) | — | 0.50 GM |
| Release Half-Life | <1 μs | <1 μs |
Comparative Analysis of Synthetic Approaches
The modularity of BHQ-based PPGs allows adaptation to diverse phenolic substrates. Key advantages over alternative PPGs (e.g., nitrobenzyl or coumarin derivatives) include:
-
Faster Release Kinetics : Sub-microsecond serotonin release enables real-time physiological studies.
-
Enhanced 2PE Sensitivity : δᵤ = 0.50 GM outperforms nitroindoline (δᵤ = 0.05–0.10 GM).
-
Reduced Phototoxicity : BHQ’s longer excitation wavelength (vs. UV-based PPGs) minimizes cellular damage.
Applications and Validation in Biological Systems
This compound has been validated in multiple models, including:
Q & A
Q. What is the mechanism of 5-HT release from BHQ-O-5HT under photolysis, and how does it differ from endogenous serotonin signaling?
this compound is a caged compound where 5-HT (serotonin) is covalently linked to a BHQ (Black Hole Quencher) group via a photolabile bond. Upon exposure to UV or two-photon irradiation (1PE/2PE), the bond breaks, releasing free 5-HT. This enables precise spatiotemporal control over serotonin delivery in biological systems, unlike endogenous release, which is regulated by synaptic vesicles or extracellular diffusion .
Q. What experimental controls are critical when using this compound in developmental biology studies (e.g., Xenopus embryogenesis)?
Key controls include:
- Uncaging-negative controls : Inject this compound without photolysis to confirm inertness of the caged compound.
- Vehicle controls : Test solvent effects (e.g., DMSO) on embryo viability.
- Timing controls : Compare outcomes of photolysis at different developmental stages (e.g., stage 5 vs. later stages in Xenopus), as timing significantly impacts left-right (LR) patterning defects .
Q. How is this compound validated for neuronal activity studies in zebrafish larvae?
Validation involves:
- Electrophysiological assays : Measure depolarization in sensory neurons post-photolysis and compare to direct 5-HT application.
- Dose-response curves : Establish effective uncaging energy thresholds and serotonin concentrations.
- Behavioral assays : Corrogate neuronal activation with locomotor responses in zebrafish .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across biological systems (e.g., zebrafish vs. Xenopus)?
Contradictions may arise from differences in:
- Tissue permeability : Zebrafish larvae (transparent) allow deeper light penetration vs. Xenopus embryos (opaque), requiring adjusted photolysis parameters.
- Receptor expression : Species-specific variations in 5-HT receptor subtypes (e.g., 5-HT2 vs. 5-HT3 dominance) influence downstream effects.
- Experimental timing : LR patterning defects in Xenopus are stage-dependent, with maximal sensitivity at stage 5 . Methodological resolution : Perform cross-system dose standardization and receptor profiling via qPCR/RNA-seq.
Q. What strategies optimize this compound’s spatial resolution in live-cell imaging without inducing phototoxicity?
- Two-photon uncaging (2PE) : Reduces off-target activation and photodamage by limiting excitation to femtosecond laser focal points.
- Titration of this compound concentration : Balance signal-to-noise ratio using fluorescence recovery after photobleaching (FRAP) assays.
- Synchronized imaging protocols : Use pulsed irradiation to separate uncaging and imaging light sources .
Q. How do researchers address variability in developmental outcomes when combining this compound with other signaling modulators (e.g., XSiamois mRNA)?
Variability mitigation requires:
- Co-injection validation : Confirm mRNA stability and translation efficiency via in situ hybridization or fluorescent reporters.
- Interaction screens : Test dose matrices of this compound and XSiamois to identify synergistic or antagonistic effects on LR patterning.
- Statistical modeling : Apply ANOVA or mixed-effects models to parse confounding variables (e.g., embryo batch effects) .
Methodological & Data Analysis Questions
Q. What computational tools are recommended for analyzing time-lapse data from this compound experiments in dynamic systems (e.g., neuronal networks)?
- ImageJ/Fiji : Track serotonin diffusion kinetics using plugins like TrackMate.
- MATLAB/Python : Model spatiotemporal 5-HT gradients via PDE-based simulations.
- GraphPad Prism : Compare dose-response curves and EC50 values across conditions .
Q. How should researchers design replication studies to address reproducibility challenges with this compound?
- Protocol transparency : Document uncaging parameters (wavelength, power, duration) and injection volumes in supplementary materials.
- Blinded analysis : Assign embryo scoring/neuron quantification to independent researchers.
- Data sharing : Deposit raw imaging datasets and code in repositories like Zenodo or Figshare .
Ethical & Literature Review Considerations
Q. What ethical guidelines apply to studies using this compound in vertebrate models?
Q. How can systematic reviews improve the interpretation of conflicting this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
